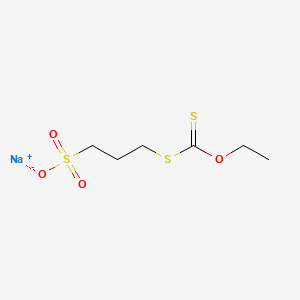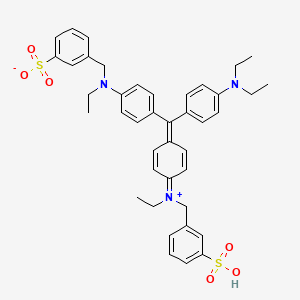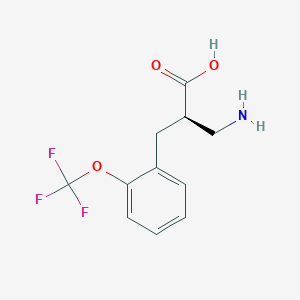
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group attached to a propanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-phenylalanine.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient hydroxylation.
Purification: Employing crystallization or chromatography techniques to purify the compound.
Formation of Hydrochloride Salt: Reacting the purified compound with hydrochloric acid in large reactors to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-Phenylalanine: A precursor in the synthesis of (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride.
(S)-Tyrosine: Another chiral amino acid with a hydroxyl group, but with different functional properties.
(S)-3-Hydroxy-3-phenylpropanoic acid: Similar structure but lacks the amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
(2S)-2-amino-2-benzyl-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8;/h1-5,12H,6-7,11H2,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
FEVNONCRGRFBCL-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](CO)(C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)



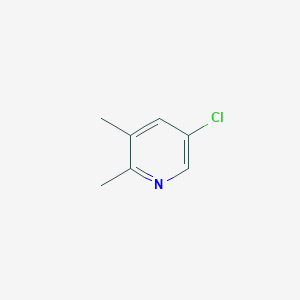
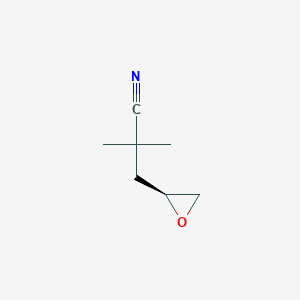
![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
